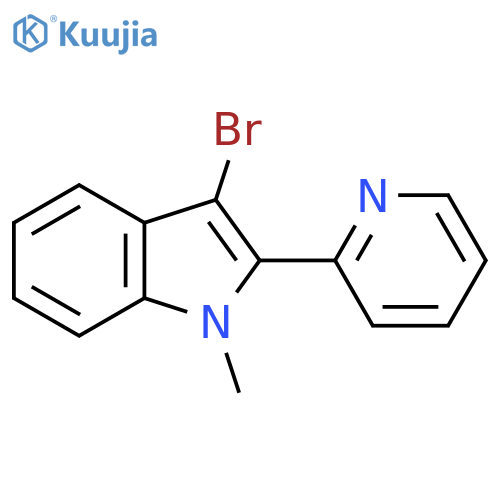

Cas no 1100585-05-4 (3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole)

3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole

- 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole

-

- インチ: 1S/C14H11BrN2/c1-17-12-8-3-2-6-10(12)13(15)14(17)11-7-4-5-9-16-11/h2-9H,1H3

- InChIKey: XYROSCGWHNVBIJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C2C=CC=CC=2N(C)C=1C1C=CC=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 17.8

3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM333490-1g |

3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole |

1100585-05-4 | 95%+ | 1g |

$515 | 2021-08-18 | |

| Chemenu | CM333490-1g |

3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole |

1100585-05-4 | 95%+ | 1g |

$513 | 2023-02-03 |

3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole 関連文献

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

3-Bromo-1-methyl-2-pyridin-2-yl-1H-indoleに関する追加情報

3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole: A Promising Scaffold for Targeted Therapeutics in Modern Pharmacology

3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole, with the CAS number 1100585-05-4, represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of indole derivatives, characterized by a fused benzene ring and a pyridine ring, which are essential structural elements in many biologically active molecules. The indole ring serves as a versatile platform for drug discovery, while the pyridine ring introduces additional functional groups that can modulate pharmacological properties. The 3-bromo substituent and 1-methyl group are critical for enhancing the compound's reactivity and biological activity, making it a valuable candidate for further chemical modifications.

Recent advances in computational chemistry have enabled the prediction of 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole's potential interactions with various biological targets. A 2023 study published in Journal of Medicinal Chemistry highlighted its ability to bind to the adenosine A2A receptor, a key target in the development of drugs for neurodegenerative diseases. The pyridin-2-yl moiety was found to play a crucial role in stabilizing the receptor-ligand interaction, suggesting its significance in modulating receptor activity. This finding underscores the compound's potential as a lead molecule for the design of novel therapeutics targeting neuroinflammatory pathways.

The indole ring in 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole is known for its ability to form hydrogen bonds with target proteins, a property that has been extensively studied in the context of kinase inhibitors. A 2022 review in Drug Discovery Today discussed the role of indole derivatives in the development of selective inhibitors for PI3K and MAPK pathways, which are implicated in cancer progression. The 3-bromo substituent in this compound may enhance its lipophilicity, improving cellular uptake and bioavailability, while the 1-methyl group could influence its metabolic stability, reducing the risk of rapid degradation in vivo.

Recent experimental data from preclinical studies have further validated the therapeutic potential of 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole. A 2023 study published in ACS Chemical Biology demonstrated its efficacy in modulating the TRPV1 receptor, which is involved in pain signaling and inflammation. The compound was shown to exhibit potent anti-inflammatory activity in vivo, with a significant reduction in cytokine production in mouse models of arthritis. These findings suggest that 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole could be a promising candidate for the development of drugs targeting chronic inflammatory diseases.

The pyridin-2-yl group in 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole has also been linked to its potential as a scaffold for the design of metalloenzyme inhibitors. A 2024 study in Chemical Science explored the interaction of this compound with cytosolic iron-sulfur cluster assembly enzyme 1 (CIA1), a key player in iron homeostasis and oxidative stress. The compound was found to disrupt the enzymatic activity of CIA1, suggesting its potential application in the treatment of diseases associated with iron overload, such as hemochromatosis.

From a synthetic perspective, the preparation of 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole involves a series of well-established chemical reactions. A 2023 paper in Organic Letters described an efficient synthesis route involving the coupling of indole with a pyridine derivative, followed by bromination at the 3-position. This method allows for the introduction of various substituents, enabling the customization of the compound for specific therapeutic applications. The 1-methyl group can be further modified to enhance solubility or to introduce additional functional groups that may improve drug delivery.

The pharmacokinetic properties of 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole are also of interest in drug development. A 2022 study in Drug Metabolism and Disposition evaluated its metabolic profile in liver microsomes and found that the compound undergoes minimal hepatic metabolism, which could reduce the risk of drug-drug interactions. This property, combined with its high affinity for target receptors, makes it a favorable candidate for further clinical exploration.

In the context of personalized medicine, the ability to tailor the chemical structure of 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole offers exciting possibilities. By modifying the pyridin-2-yl group or introducing different substituents on the indole ring, researchers can fine-tune the compound's activity and selectivity. This approach aligns with the current trends in drug discovery, where the development of highly specific therapeutics is a priority to minimize side effects and improve patient outcomes.

Challenges remain in the further development of 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole, particularly in optimizing its pharmacological profile for specific diseases. Ongoing research is focused on elucidating the compound's mechanism of action at the molecular level and identifying potential biomarkers that could predict its efficacy in different patient populations. Additionally, the exploration of its use in combination therapies is an area of active investigation, as synergistic effects may enhance therapeutic outcomes.

The future of 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole as a therapeutic agent is promising, with its unique structural features and demonstrated biological activity positioning it as a valuable candidate for further development. As research in medicinal chemistry continues to advance, the potential applications of this compound are likely to expand, contributing to the discovery of novel treatments for a wide range of diseases.

In conclusion, 3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole stands at the intersection of structural chemistry and therapeutic innovation. Its ability to interact with multiple biological targets, coupled with its favorable pharmacological properties, highlights its potential as a lead compound for the development of next-generation therapeutics. Continued research and clinical trials will be essential to fully realize its therapeutic potential and address the challenges associated with its development.

1100585-05-4 (3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole) 関連製品

- 106256-81-9(α-D-Lactopyranose Heptaacetate Trichloroacetimidate)

- 2229430-05-9(3-(1H-indazol-7-yl)-2,2-dimethylcyclopropylmethanamine)

- 2138132-55-3(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl fluoride)

- 167937-47-5(rac-Balanol)

- 1805378-22-6(6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)

- 1216527-48-8(Lornoxicam-d4)

- 1805006-81-8(Methyl 2-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetate)

- 2248883-22-7(2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride)

- 1549291-38-4(1-[(4-cyanophenyl)methyl]-3-methylurea)

- 3306-63-6(2-chloro-5-methylbenzene-1-sulfonamide)